molecular formula C8H16ClNO2 B2943623 (7S,8R)-8-Methoxy-5-oxaspiro[3.4]octan-7-amine;hydrochloride CAS No. 2470279-80-0

(7S,8R)-8-Methoxy-5-oxaspiro[3.4]octan-7-amine;hydrochloride

Cat. No. B2943623
CAS RN: 2470279-80-0
M. Wt: 193.67
InChI Key: LHDJJRAVENRJGP-UOERWJHTSA-N
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Description

The compound “(7S,8R)-8-Methoxy-5-oxaspiro[3.4]octan-7-amine;hydrochloride” is a spirocyclic amine. Spirocyclic amines are compounds where an amine group is part of a spirocyclic structure, which is a compound with two rings sharing a single atom . The presence of the hydrochloride indicates that this compound is likely a salt of the corresponding amine .


Molecular Structure Analysis

The molecular structure of amines can be analyzed using various spectroscopic techniques. For example, the hydrogens attached to an amine typically appear in the 0.5-5.0 ppm range in a 1H NMR spectrum . The carbons directly attached to the nitrogen appear in the 10-65 ppm region of a 13C NMR spectrum .


Chemical Reactions Analysis

Amines can undergo a variety of chemical reactions. For example, they can be used as amination reagents . They can also undergo elimination reactions to form alkenes .


Physical And Chemical Properties Analysis

The physical and chemical properties of amines can vary widely. For example, they can have different solubilities and boiling points . The exact properties would depend on the specific structure and substituents of the compound.

Scientific Research Applications

Electrophilic Amination and C-H Acidic Compounds

Electrophilic amination techniques involving C-H acidic compounds, including the synthesis and reactions of spirocyclic compounds, have been explored. These studies provide insights into the formation of complex molecular structures with potential applications in medicinal chemistry and material science. The work by Andreae et al. (1992) delves into this area, demonstrating the versatility of spirocyclic compounds in organic synthesis (Andreae, S., Schmitz, E., Wulf, J., & Schulz, B., 1992).

Polymerization Studies

Research by Kubo et al. (1999) focuses on the polymerization of specific spirocyclic compounds, highlighting their potential in creating novel polymeric materials with unique properties. This study underscores the importance of understanding the polymerization behavior of spirocyclic compounds for advancing materials science (Kubo, M., Hara, S., Shibayama, K., & Itoh, T., 1999).

Spirocyclic Chroman Derivatives

The formation and reactions of spirocyclic chroman derivatives have been investigated, revealing their potential in the development of novel compounds with diverse applications. Research by Cacioli and Reiss (1984) exemplifies this, offering valuable insights into the synthesis and chemical behavior of these compounds (Cacioli, P., & Reiss, J., 1984).

Azaspirocycles Synthesis

The diversity-oriented synthesis of azaspirocycles, as detailed by Wipf, Stephenson, and Walczak (2004), showcases the strategic development of heterocyclic compounds with potential relevance in drug discovery and chemical biology. This work highlights the utility of azaspirocycles in constructing complex molecular architectures (Wipf, P., Stephenson, C. R. J., & Walczak, M. A., 2004).

Mechanism of Action

The mechanism of action of a compound depends on its specific biological target. For example, some spirocyclic amines have been found to have activity as sigma-1 receptor antagonists .

Safety and Hazards

The safety and hazards of a compound depend on its specific structure and properties. For example, some amines can form combustible dust concentrations in air . Always refer to the Material Safety Data Sheet (MSDS) for specific safety information .

Future Directions

The future directions for research on a compound would depend on its specific properties and potential applications. For example, sigma-1 receptor antagonists are being investigated for their potential in pain management .

properties

IUPAC Name

(7S,8R)-8-methoxy-5-oxaspiro[3.4]octan-7-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c1-10-7-6(9)5-11-8(7)3-2-4-8;/h6-7H,2-5,9H2,1H3;1H/t6-,7+;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHDJJRAVENRJGP-UOERWJHTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(COC12CCC2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1[C@H](COC12CCC2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(7S,8R)-8-Methoxy-5-oxaspiro[3.4]octan-7-amine;hydrochloride

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